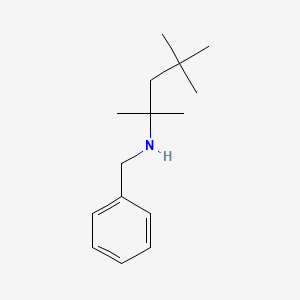

n-Benzyl-2,4,4-trimethylpentan-2-amine

Description

Properties

CAS No. |

3598-75-2 |

|---|---|

Molecular Formula |

C15H25N |

Molecular Weight |

219.37 g/mol |

IUPAC Name |

N-benzyl-2,4,4-trimethylpentan-2-amine |

InChI |

InChI=1S/C15H25N/c1-14(2,3)12-15(4,5)16-11-13-9-7-6-8-10-13/h6-10,16H,11-12H2,1-5H3 |

InChI Key |

SRNCZQHDQZRJHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

N-Benzyl-2,4,4-trimethylpentan-2-amine: Structural Insights, Physicochemical Properties, and Synthetic Applications

Executive Summary

In the landscape of modern organic synthesis and drug development, sterically hindered secondary amines serve as critical building blocks and highly selective reagents. N-Benzyl-2,4,4-trimethylpentan-2-amine (CAS: 3598-75-2), commonly referred to as N-benzyl-tert-octylamine, represents a unique structural paradigm. By flanking a secondary nitrogen atom with a massive aliphatic tert-octyl group (1,1,3,3-tetramethylbutyl) and an aromatic benzyl group, this molecule achieves extreme steric shielding[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality between the compound's highly hindered architecture and its physicochemical behavior. This guide provides an in-depth analysis of its properties, a field-proven synthetic protocol, and its emerging role in pharmaceutical development—particularly as a pharmacophore in complex protein-protein interaction inhibitors[2][3].

Chemical Identity and Structural Logic

The reactivity of an amine is fundamentally dictated by the accessibility of its nitrogen lone pair. In N-benzyl-2,4,4-trimethylpentan-2-amine, the lone pair is buried within a deep steric pocket.

-

IUPAC Name: N-Benzyl-2,4,4-trimethylpentan-2-amine

-

SMILES: N(CC1C=CC=CC=1)C(C)(C)CC(C)(C)C

-

Structural Causality: The tert-octyl group features a quaternary carbon directly attached to the nitrogen, followed by a neopentyl-like tail. This extreme branching acts as a physical barrier. Consequently, the nitrogen's nucleophilicity is drastically reduced, preventing unwanted over-alkylation (formation of tertiary amines) while preserving its basicity[4]. The benzyl group provides moderate bulk and enables

stacking interactions, which are highly valuable in target-oriented drug design.

Caption: Steric shielding effects dictating the reactivity of N-benzyl-tert-octylamine.

Physicochemical Properties

Understanding the quantitative data of this compound is essential for predicting its behavior in both synthetic workflows and biological systems. The high lipophilicity and low polar surface area make it an excellent candidate for crossing lipid bilayers, though it requires careful formulation to ensure aqueous solubility.

| Property | Value | Causality / Scientific Significance |

| Molecular Weight | 219.37 g/mol | Optimal for small-molecule drug design; strictly complies with Lipinski's Rule of 5[1]. |

| Exact Mass | 219.1987 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation during synthesis[1]. |

| XLogP3 | ~4.0 | Highly lipophilic. Drives partitioning into organic solvents during extraction and enhances cellular membrane permeability. |

| TPSA | 12.0 Ų | Exceptionally low Topological Polar Surface Area indicates high potential for Blood-Brain Barrier (BBB) penetration[1]. |

| H-Bond Donors/Acceptors | 1 / 1 | The single secondary amine proton provides a highly specific, directional hydrogen-bonding vector. |

Experimental Methodology: Synthesis via Reductive Amination

Direct alkylation of tert-octylamine with benzyl chloride often requires harsh conditions and can lead to complex purification pipelines. The most scientifically robust and self-validating method for synthesizing N-benzyl-2,4,4-trimethylpentan-2-amine is the reductive amination of benzaldehyde[4].

This protocol is designed as a self-validating system: the use of molecular sieves forces the moisture-sensitive imine equilibrium forward, while the specific choice of a mild hydride source prevents the premature reduction of the aldehyde.

Step-by-Step Protocol

-

Reagent Preparation:

-

Dissolve 1.0 equivalent of tert-octylamine (nucleophile) and 1.05 equivalents of freshly distilled benzaldehyde (electrophile) in anhydrous dichloromethane (DCM) or absolute ethanol.

-

Causality: Fresh distillation of benzaldehyde removes benzoic acid impurities that could protonate the amine and halt the reaction.

-

-

Imine Condensation:

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

-

Introduce activated 4Å molecular sieves to the reaction flask. Stir at room temperature for 4–6 hours.

-

Causality: The massive steric bulk of the tert-octyl group kinetically slows the nucleophilic attack. The molecular sieves act as a thermodynamic sink, continuously removing the water byproduct to drive the Schiff base formation to completion.

-

-

Selective Reduction:

-

Cool the reaction vessel to 0°C using an ice bath.

-

Slowly add 1.5 equivalents of sodium cyanoborohydride (

) or sodium borohydride ( -

Causality:

is preferred in slightly acidic media as it selectively reduces the protonated iminium ion without reducing unreacted benzaldehyde.

-

-

Quenching and Workup:

-

Quench the reaction carefully with saturated aqueous

to neutralize the acid and destroy excess hydride. -

Extract the aqueous layer with ethyl acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

-

-

Purification:

-

Purify the crude product via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient to yield the pure secondary amine.

-

Caption: Workflow of reductive amination yielding N-benzyl-tert-octylamine.

Applications in Drug Development and Catalysis

Pharmacophore in Protein-Protein Interaction (PPI) Inhibitors

Recent advancements in oncology have highlighted the importance of inhibiting the BCL6 BTB domain, a transcriptional repressor implicated in diffuse large B-cell lymphoma. N-benzyl-tert-octylamine derivatives are utilized as critical synthetic intermediates in the development of tricyclic and substituted heteroaryl inhibitors[2][3]. The massive steric bulk of the tert-octyl group perfectly occupies deep, hydrophobic binding pockets on the target protein, preventing the binding of co-repressors like SMRT and BCOR[2].

Non-Nucleophilic Bulky Base

In complex multi-step organic synthesis, researchers frequently require bases that can deprotonate acidic sites without acting as nucleophiles. While Diisopropylethylamine (DIPEA) is standard, N-benzyl-tert-octylamine offers an alternative with a highly tunable steric environment, allowing for selective enolization or protection strategies where standard bases fail due to unwanted side reactions.

References

1.[1] "Cas no 3598-75-2 (Benzenemethanamine,N-(1,1,3,3-tetramethylbutyl)-)", chem960.com. Available at: 2.[4] "Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews", acs.org. Available at: 3.[2] "US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction", google.com. Available at: 4.[3] "WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof", google.com. Available at:

Sources

- 1. 3598-75-2(Benzenemethanamine,N-(1,1,3,3-tetramethylbutyl)-) | Kuujia.com [kuujia.com]

- 2. US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction - Google Patents [patents.google.com]

- 3. WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Navigating Steric Hindrance: The Strategic Role of N-Benzyl-tert-octylamine in Advanced Organic Synthesis

Executive Summary

In the realm of complex organic synthesis and drug development, controlling reaction selectivity is paramount. N-Benzyl-tert-octylamine (CAS: 3598-75-2), also known as N-(1,1,3,3-tetramethylbutyl)benzylamine, represents a masterclass in applied steric hindrance. By combining the redox-labile benzyl group with the highly branched, acid-labile tert-octyl group, this secondary amine serves as a highly specialized building block. It is strategically deployed as a bulky non-nucleophilic base, a sterically demanding ligand in transition-metal catalysis, and a doubly-protected nitrogen hub in multicomponent reactions (MCRs).

This technical guide provides an in-depth analysis of the thermodynamic and kinetic properties of N-benzyl-tert-octylamine, detailing how its massive steric cone angle dictates its reactivity. Furthermore, it outlines self-validating experimental protocols for its synthesis and orthogonal deprotection, empowering researchers to leverage this compound in advanced synthetic pathways.

Structural Profiling and Physicochemical Properties

The defining feature of N-benzyl-tert-octylamine is the 1,1,3,3-tetramethylbutyl (tert-octyl) moiety. Unlike a standard tert-butyl group, the tert-octyl group features an additional neopentyl-like extension. This creates a massive steric umbrella that physically shields the nitrogen atom from approaching electrophiles.

Table 1: Physicochemical Properties of N-Benzyl-tert-octylamine

| Property | Value |

|---|---|

| Chemical Name | N-Benzyl-1,1,3,3-tetramethylbutylamine |

| CAS Number | 3598-75-2 1[1] |

| Molecular Weight | 219.37 g/mol |

| Density | 0.889 g/cm³ |

| Boiling Point | 285.7 °C at 760 mmHg |

| Flash Point | 105.8 °C |

| Structural Formula |

Kinetic vs. Thermodynamic Behavior: The Basicity-Nucleophilicity Paradox

To effectively utilize N-benzyl-tert-octylamine, a chemist must understand the causality behind its reactivity profile—specifically the decoupling of its basicity and nucleophilicity.

-

Thermodynamics (Basicity): Basicity is an equilibrium property that measures the affinity of the nitrogen lone pair for a proton (

). Because a proton is infinitesimally small, it easily bypasses the steric bulk of the tert-octyl and benzyl groups. Consequently, N-benzyl-tert-octylamine functions as a relatively strong secondary amine base. -

Kinetics (Nucleophilicity): Nucleophilicity is a kinetic property dependent on the activation energy required for the nitrogen lone pair to attack a larger electrophilic center (e.g., an alkyl halide or a carbonyl carbon). The bulky 1,1,3,3-tetramethylbutyl group physically clashes with the electrophile during the transition state. This steric crowding drastically raises the activation energy, rendering the amine virtually non-nucleophilic 2[2].

Caption: Schematic representation of steric shielding at the nitrogen center, decoupling basicity from nucleophilicity.

Strategic Applications in Organic Synthesis

Multicomponent Reactions (MCRs)

In Ugi and Passerini multicomponent reactions, the tert-octyl group is frequently employed as a traceless directing group or a cleavable bulky protecting group 3[3]. When N-benzyl-tert-octylamine derivatives are utilized, the immense steric bulk prevents unwanted over-alkylation and directs the stereochemical outcome of the reaction. Furthermore, the "benzyl/tert-octyl" strategy allows for the synthesis of complex amino acid isosteres and tetrazoles, where the bulky groups can be selectively removed post-cyclization 4[4].

Orthogonal Protecting Group Dynamics

In complex alkaloid or peptide synthesis, differentiating between multiple nitrogen atoms is a critical challenge. N-benzyl-tert-octylamine provides a nitrogen atom that is doubly protected by two completely orthogonal mechanisms 5[6]:

-

Acid-Labile Cleavage (tert-Octyl): Cleaves via an E1 mechanism in strong acid (TFA) to form a highly stable tertiary carbocation, leaving the benzyl group intact.

-

Redox-Labile Cleavage (Benzyl): Cleaves via catalytic hydrogenolysis (

), leaving the tert-octyl group intact.

Caption: Orthogonal deprotection pathways for N-benzyl-tert-octylamine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales (causality) and in-process analytical checks.

Protocol A: Synthesis of N-Benzyl-tert-octylamine via Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB) to selectively reduce the imine intermediate without over-reducing the aldehyde.

Step-by-Step Methodology:

-

Imine Condensation: In a flame-dried round-bottom flask under argon, dissolve tert-octylamine (1.0 equiv, 10 mmol) and benzaldehyde (1.05 equiv, 10.5 mmol) in 30 mL of anhydrous dichloromethane (DCM). Add anhydrous

(2.0 g).-

Causality:

acts as a desiccant, scavenging the water byproduct to drive the equilibrium toward the iminium ion and prevent reverse hydrolysis.

-

-

Reduction: Cool the suspension to 0 °C using an ice bath. Portion-wise, add STAB (1.5 equiv, 15 mmol) over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: STAB is a mild hydride donor. Its steric bulk and electron-withdrawing acetoxy groups reduce its reactivity, allowing it to selectively reduce the protonated imine without touching unreacted benzaldehyde, thereby suppressing benzyl alcohol formation.

-

-

Workup & Validation: Quench the reaction with saturated aqueous

. Extract with DCM (3 x 20 mL), wash with brine, dry over-

Self-Validation (TLC): Elute with Hexanes/EtOAc (8:2). The product should appear as a new, more polar spot compared to benzaldehyde, staining positive with Ninhydrin (indicating a secondary amine).

-

Self-Validation (

NMR): Confirm success by the disappearance of the aldehydic proton (~10.0 ppm) and the appearance of a benzylic

-

Protocol B: Selective Acidic Cleavage of the tert-Octyl Group

This protocol demonstrates the orthogonal removal of the tert-octyl group while preserving the N-benzyl moiety.

Step-by-Step Methodology:

-

Acidic Cleavage: Dissolve the N-benzyl-tert-octylamine derivative (1.0 equiv) in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM (0.1 M concentration). Immediately add Triisopropylsilane (TIPS, 2.0 equiv).

-

Causality: The tert-octyl group cleaves via an E1 mechanism, generating a highly stable, but aggressively reactive, tertiary carbocation. Without TIPS (a hydride donor and carbocation scavenger), this species will undergo Friedel-Crafts alkylation with the benzyl ring or other electron-rich substrates. TIPS quenches the carbocation to form inert isooctane.

-

-

Isolation: Stir the mixture at room temperature for 2 to 4 hours. Monitor via LC-MS. Once complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

-

Validation:

-

Self-Validation (ESI-MS): The mass spectrum should reflect a mass shift corresponding to the exact loss of 112 Da (the mass of the tert-octyl fragment).

-

Self-Validation (

NMR): Confirm the complete disappearance of the two dominant aliphatic singlets (gem-dimethyl and tert-butyl groups) typically found between 1.0 and 1.5 ppm.

-

Conclusion

N-Benzyl-tert-octylamine is far more than a simple secondary amine; it is a highly engineered synthetic tool. By mastering the thermodynamic and kinetic implications of its massive steric bulk, chemists can deploy it to control regioselectivity, prevent nucleophilic side reactions, and execute elegant orthogonal deprotection strategies in the synthesis of complex active pharmaceutical ingredients (APIs).

References

- BenchChem Technical Support Team. "Navigating Steric Hindrance in tert-Octylamine Reactions." Benchchem.

- Axsyn. "Benzenemethanamine,N-(1,1,3,3-tetramethylbutyl)-;3598-75-2." Axsyn.

- "Modular Sulfondiimine Synthesis Using a Stable Sulfinylamine Reagent." PMC, National Institutes of Health.

- "Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives." ACS Publications.

- "α-Amino Acid-Isosteric α-Amino Tetrazoles." PMC, National Institutes of Health.

Sources

- 1. Benzenemethanamine,N-(1,1,3,3-tetramethylbutyl)-;3598-75-2 [axsyn.com]

- 2. tert-Octylamine | High-Purity Reagent | For Research Use [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modular Sulfondiimine Synthesis Using a Stable Sulfinylamine Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modular Sulfondiimine Synthesis Using a Stable Sulfinylamine Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Comparison of N-benzyl-tert-octylamine vs N-benzyl-tert-butylamine properties

An In-depth Technical Guide to N-Benzyl-tert-butylamine vs. N-Benzyl-tert-octylamine

Executive Summary: The Steric & Lipophilic Trade-off

In the optimization of lead compounds, the modulation of secondary amines is a critical tactic for adjusting lipophilicity (LogP), metabolic stability, and receptor occupancy. This guide provides a comparative technical analysis of N-Benzyl-tert-butylamine (a standard bulky amine) and its hyper-lipophilic, sterically congested analog, N-Benzyl-tert-octylamine (specifically derived from 1,1,3,3-tetramethylbutylamine).

While N-Benzyl-tert-butylamine serves as a robust intermediate for introducing steric bulk without excessive molecular weight, the N-Benzyl-tert-octylamine variant offers a unique "hydrophobic anchor." However, this comes at the cost of significant synthetic challenges due to extreme steric shielding at the nitrogen center.

Physicochemical Profiling & Structural Analysis

The core difference lies in the alkyl group attached to the nitrogen.[1][2] The "tert-octyl" group is not a linear chain but a 1,1,3,3-tetramethylbutyl moiety. This structure creates a massive hydrophobic footprint compared to the compact tert-butyl group.

Comparative Properties Matrix

| Property | N-Benzyl-tert-butylamine | N-Benzyl-tert-octylamine | Technical Implication |

| CAS Number | 3378-72-1 | Custom Synthesis | tert-Octyl variant is rarely off-the-shelf; requires in-house prep. |

| Molecular Formula | C₁₁H₁₇N | C₁₅H₂₅N | Significant increase in carbon count (+C4). |

| Molecular Weight | 163.26 g/mol | 219.37 g/mol | ~34% mass increase; impacts ligand efficiency (LE). |

| Boiling Point | ~218-220 °C (atm) | ~310-320 °C (est.) | tert-Octyl variant requires high-vacuum distillation (<1 mmHg). |

| LogP (Predicted) | ~2.9 | ~4.8 - 5.2 | Critical: tert-Octyl pushes many drugs into "grease ball" territory (LogP >5). |

| pKa (Conj. Acid) | 9.77 (Pred.)[3] | ~9.5 (Est.) | Steric bulk hinders solvation of the cation, slightly lowering basicity.[1] |

| Metabolic Liability | Low (N-dealkylation blocked) | Low to Moderate | Both block |

Structural Visualization (DOT)

Figure 1: Structural divergence highlighting the massive steric and lipophilic jump from tert-butyl to tert-octyl.

Synthetic Accessibility & Reactivity

Synthesizing the tert-octyl variant is non-trivial. Standard alkylation (Benzyl bromide + Amine) often fails or stalls due to the "F-strain" (Front-strain) preventing the nucleophilic attack of the bulky amine on the electrophile.

The Superior Pathway: Reductive Amination Reductive amination is the industry standard for these sterically hindered amines. However, the tert-octyl amine (1,1,3,3-tetramethylbutylamine) is so hindered that imine formation with benzaldehyde is the rate-limiting step and often requires forcing conditions.

Mechanism of Failure (and Success)

-

tert-Butylamine: Condenses with benzaldehyde readily. Equilibrium favors imine.

-

tert-Octylamine: Condenses slowly. Equilibrium favors starting materials due to steric clash between the phenyl ring of benzaldehyde and the methyl groups of the tert-octyl chain. Water removal is mandatory.

Synthesis Workflow Diagram (DOT)

Figure 2: Comparative synthetic workflows showing the necessity of water removal/catalysis for the tert-octyl variant.

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-tert-butylamine (Standard)

This protocol utilizes a standard reductive amination suitable for moderate sterics.

-

Reagents: Benzaldehyde (10 mmol), tert-Butylamine (12 mmol), Methanol (20 mL), NaBH₄ (15 mmol).

-

Imine Formation: Combine benzaldehyde and tert-butylamine in methanol. Stir at room temperature for 2 hours. (TLC will show rapid conversion).

-

Reduction: Cool to 0°C. Add NaBH₄ portion-wise over 15 minutes.

-

Workup: Quench with water. Extract with DCM. Dry over MgSO₄.

-

Purification: Distillation (BP ~80°C @ 5mmHg) or flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of N-Benzyl-tert-octylamine (High Sterics)

This protocol uses Titanium(IV) Isopropoxide to force imine formation in a "water-free" environment, essential for the bulky tert-octyl group.

-

Reagents: Benzaldehyde (10 mmol), tert-Octylamine (1,1,3,3-tetramethylbutylamine) (12 mmol), Titanium(IV) isopropoxide (15 mmol), THF (anhydrous, 20 mL), NaBH₄ (20 mmol).

-

Forced Imine Formation:

-

Mix benzaldehyde and tert-octylamine in anhydrous THF under Nitrogen.

-

Add Ti(OiPr)₄ dropwise. Note: The solution will warm slightly.

-

Stir at ambient temperature for 12–24 hours. (Titanium acts as a Lewis acid and water scavenger).

-

-

Reduction:

-

Add NaBH₄ directly to the reaction mixture (Caution: Hydrogen evolution).

-

Stir for 4 hours.

-

-

Quench (Critical):

-

Add 5 mL of water to hydrolyze the titanium salts. A white precipitate (TiO₂) will form.

-

Filter through a Celite pad to remove TiO₂.

-

-

Purification: The crude oil is likely high boiling. Purify via column chromatography (Silica, 5% MeOH in DCM) or Kugelrohr distillation under high vacuum.

Applications in Drug Discovery

The "Magic Methyl" vs. "Magic tert-Octyl" Effect

While adding a methyl group ("Magic Methyl") often boosts potency by 10-fold due to better pocket filling, the tert-octyl group is a "nuclear option" for filling large, hydrophobic pockets (e.g., GPCR allosteric sites).

-

Metabolic Stability: Both amines possess a quaternary carbon alpha to the nitrogen. This completely blocks CYP450-mediated

-dealkylation via -

Blood-Brain Barrier (BBB):

-

N-Benzyl-tert-butylamine:[3][4][5][6][7][8][9] Moderate LogP (~2.9) is ideal for CNS penetration.

-

N-Benzyl-tert-octylamine: High LogP (>5.0) often leads to peripheral sequestration in fatty tissues or high plasma protein binding (PPB), potentially reducing free fraction in the brain despite high passive permeability.

-

Safety & Handling

-

Volatility: N-Benzyl-tert-butylamine has significant vapor pressure and an amine-like odor. Use in a fume hood. N-Benzyl-tert-octylamine is less volatile but should still be treated as a corrosive.

-

Toxicity: tert-Octylamine (the precursor) is known to be toxic to aquatic life (long-lasting effects) and causes severe skin burns.[10] The N-benzyl derivative retains the corrosive nature of the amine function.

References

-

N-Benzyl-tert-butylamine Properties: Sigma-Aldrich/Merck. Product Specification: N-Benzyl-tert-butylamine (CAS 3378-72-1).[3][4][5][6][7][9] Link

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

- Titanium(IV) Isopropoxide Protocol: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1-2.

-

tert-Octylamine Precursor Data: PubChem. Compound Summary for CID 61017, tert-Octylamine. Link

- Steric Effects in Amines: Meyer, E. "Steric Hindrance in the reaction of amines." Chemical Reviews. (General Reference for Steric parameters).

Sources

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. N-(tert-Butyl)benzylamine | 3378-72-1 [m.chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. N-Benzyl-tert-butylamine for synthesis 3378-72-1 [sigmaaldrich.com]

- 6. N-(tert-Butyl)benzylamine | 3378-72-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

Modulating ADME Profiles through Steric Hindrance: A Comprehensive Guide to the pKa and Basicity of N-Benzyl Amines

Executive Summary

In medicinal chemistry and drug development, the N-benzyl amine pharmacophore is a ubiquitous structural motif. Modulating the basicity (pKa) of this functional group is a primary optimization tactic for tuning a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While it is a common misconception that adding electron-donating alkyl groups universally increases basicity, sterically hindered amines exhibit a non-linear pKa response. This whitepaper provides an in-depth mechanistic analysis of how steric hindrance dictates the basicity of N-benzyl amines and outlines a self-validating experimental protocol for accurately measuring the pKa of these lipophilic compounds.

The Thermodynamic Paradox of Amine Basicity: Induction vs. Solvation

The basicity of an amine in an aqueous environment is governed by the thermodynamic stability of its protonated conjugate acid. This stability is dictated by a delicate balance between two competing forces:

-

Inductive Effects (+I): Alkyl groups are electron-donating. Substituting hydrogen atoms with alkyl groups pushes electron density onto the nitrogen, stabilizing the positive charge of the conjugate acid and inherently increasing the pKa.

-

Solvation Energy (Hydration): The conjugate acid must be stabilized by hydrogen bonding with surrounding water molecules. A primary amine (

) has three protons available for hydrogen bonding, whereas a tertiary amine (

As steric bulk increases around the nitrogen (via N-alkylation or

Caption: Thermodynamic drivers of basicity showing the trade-off between induction and solvation.

Quantitative pKa Profiling of N-Benzyl Amines

To illustrate this thermodynamic trade-off, we must analyze the empirical pKa values of progressively hindered N-benzyl amines.

| Compound | Structural Class | Aqueous pKa (25°C) | Primary Thermodynamic Driver of Basicity |

| Benzylamine | Primary Amine | ~9.34 | Baseline (+I from |

| N-Methylbenzylamine | Secondary Amine | ~9.58 | Inductive Effect (+I from N-methyl group) |

| N,N-Dimethylbenzylamine | Tertiary Amine | ~9.02 | Steric Hindrance (Severe desolvation penalty) |

| Primary Amine (Branched) | ~9.04 | Steric Hindrance ( |

Mechanistic Causality Behind the Data:

-

The Baseline: Unsubstituted benzylamine serves as our baseline. The phenyl ring is electron-withdrawing, but the methylene spacer insulates the amine, resulting in a moderately strong base.

-

The Inductive Victory: 1[1]. The addition of a single methyl group provides a strong +I effect that stabilizes the cation. The loss of one proton for hydrogen bonding is thermodynamically minor compared to the inductive benefit.

-

The Desolvation Collapse: Adding a second methyl group to form2[2]. The tertiary amine is highly sterically hindered, leaving only one proton available for hydrogen bonding. The severe desolvation penalty completely overrides the combined +I effects of the two methyl groups.

-

The

-Branching Shield: Placing a methyl group on the benzylic carbon (forming 3[3]) creates a steric shield immediately adjacent to the primary amine. This restricts rotational degrees of freedom and prevents water molecules from optimally aligning their dipoles with the

Self-Validating Experimental Methodology: Cosolvent pKa Determination

Standard aqueous potentiometric titration fails for highly hindered N-benzyl amines due to their increased lipophilicity and poor aqueous solubility.4[4].

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system —meaning any experimental error will trigger a mathematical failure at a specific checkpoint, preventing the generation of false data.

Caption: Self-validating workflow for cosolvent pKa determination of hindered amines.

Step-by-Step Protocol: The Yasuda-Shedlovsky Method

-

Cosolvent Preparation: Prepare carbonate-free mixtures of methanol and water at precisely 20%, 30%, 40%, 50%, and 60% (w/w).

-

Validation Check: Verify the exact dielectric constant (

) for each mixture at 25°C using literature reference tables.

-

-

Gran Plot Calibration: Calibrate the glass pH electrode independently in each specific cosolvent mixture using a strong acid/strong base titration (e.g., 0.5 M HCl vs 0.5 M KOH).

-

Validation Check: The Gran plot must yield a highly linear response (

). Deviation indicates liquid junction potential drift or electrode fouling; halt the experiment if this fails.

-

-

Potentiometric Titration: Dissolve the hindered amine to a concentration of ~1 mM in the cosolvent mixture. Titrate across a pH range of 2 to 12 at a constant ionic strength (maintained via 0.15 M KCl) and a strictly controlled temperature of 25°C.

-

Bjerrum Plot Generation: Calculate the apparent pKa (psKa) for each cosolvent ratio by plotting the average number of bound protons (

) versus pH.-

Validation Check: The resulting curve must be perfectly sigmoidal and asymptote precisely at the stoichiometric boundaries (0 and 1 for a monoprotic amine). Asymmetry indicates the presence of impurities or precipitation.

-

-

Yasuda-Shedlovsky Extrapolation: 5

5[5]. Perform linear regression to extrapolate the y-intercept to the-

Validation Check: The linear regression must yield an

. A lower correlation indicates that the cosolvent is inducing specific structural conformational changes in the amine, invalidating the extrapolation.

-

Strategic Applications in Drug Design

Understanding and measuring the exact pKa shifts caused by steric hindrance allows drug development professionals to precisely engineer ADME properties:

-

Membrane Permeability: By intentionally introducing steric bulk (e.g.,

-methylation) to lower the pKa from ~9.5 to ~9.0, the fraction of unionized drug at physiological pH (7.4) increases exponentially. This drastically improves -

Mitigating hERG Toxicity: The hERG potassium channel is notorious for trapping basic amines via strong ionic interactions with its internal cavity residues. Lowering the basicity of an N-benzyl pharmacophore through steric desolvation reduces the strength of this ionic bond, serving as a primary structural strategy to engineer out cardiotoxicity.

References

- [Reader Insights] Acidic or Basic?

- Source: atamankimya.

- S-(-)

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA)

- Source: eurjchem.

Sources

Strategic Synthesis and Application of Sterically Demanding Secondary Benzylamines

Executive Summary: The Steric Imperative

In the landscape of modern medicinal chemistry and catalysis, bulky secondary benzylamine derivatives occupy a critical niche. These scaffolds—characterized by significant steric hindrance around the nitrogen center or the benzylic carbon—are pivotal in modulating lipophilicity, preventing metabolic N-dealkylation, and enforcing specific conformational locks in ligand design.

However, their synthesis is often the bottleneck in Structure-Activity Relationship (SAR) campaigns. Standard nucleophilic substitutions (

Structural Dynamics & Reactivity

The "bulk" in these derivatives usually arises from two vectors:

-

-Branching: Substitution at the benzylic carbon (e.g.,

-

Ortho-Substitution: Large groups on the aromatic ring (e.g., 2,6-dichloro) or the amine partner (e.g., tert-butyl, adamantyl).

The Conformation-Reactivity Paradox

While steric bulk enhances metabolic stability (blocking Cytochrome P450 access), it drastically reduces nucleophilicity.

-

Basicity: Steric inhibition of solvation often makes bulky amines more basic in the gas phase but less nucleophilic in solution (the "Frustrated Lewis Pair" concept).

-

Imine Formation: The formation of the ketimine/aldimine intermediate is the rate-determining step (RDS). Without catalysis, the equilibrium favors the starting ketone/amine due to 1,3-allylic strain in the imine.

Synthetic Methodologies: Overcoming the Barrier

Pathway A: Lewis Acid-Mediated Reductive Amination

For moderately hindered substrates, standard reductive amination (NaBH(OAc)

Mechanism:

-

Activation: Ti(IV) coordinates to the carbonyl oxygen, increasing electrophilicity.

-

Dehydration: The amine attacks; Ti(IV) acts as a water scavenger, driving the equilibrium toward the imine species.

-

Reduction: The resulting titanated imine is reduced in situ (often using NaBH

CN or NaBH

Pathway B: Buchwald-Hartwig Amination

For extremely bulky systems (e.g., coupling a 2,6-disubstituted benzyl chloride with a tert-butyl amine), Palladium-catalyzed coupling is the gold standard.

-

Catalyst: Pd

(dba) -

Ligand: Dialkylbiaryl phosphines are essential. BrettPhos and RuPhos are privileged ligands here because they stabilize the monoligated Pd(0) species, facilitating oxidative addition into hindered aryl halides.

Visualization: Mechanistic Pathways

The following diagram contrasts the logic flow between choosing a classical nucleophilic approach versus a metal-catalyzed strategy for these specific derivatives.

Caption: Decision matrix for selecting synthetic routes based on steric parameters. Green path denotes Lewis-acid mediation; Red path denotes Pd-catalysis.

Medicinal Chemistry Applications

Bulky benzylamines are not just synthetic curiosities; they are pharmacophores.[1]

Case Study: Squalene Epoxidase Inhibitors (Antifungals)

Butenafine is the archetype. It features a tert-butylbenzylamine core fused with a naphthalene ring.

-

Mechanism: The bulky benzylamine group mimics the carbocationic high-energy intermediate in the squalene epoxidation pathway.

-

SAR Insight: The steric bulk is critical. Replacing the tert-butyl group with a methyl group drastically reduces potency, as the molecule loses the hydrophobic interaction required to bind the enzyme's active site pocket.

Data Summary: Steric Impact on Potency

Hypothetical data based on SAR trends in benzylamine antimycotics.

| Derivative (R-Group) | Steric Parameter (Es) | LogP | Relative Potency (MIC) | Metabolic Stability (t1/2) |

| Methyl | 0.00 | 2.1 | 1x (Baseline) | 20 min |

| Isopropyl | -0.47 | 2.8 | 15x | 55 min |

| tert-Butyl | -1.54 | 3.4 | 85x | >120 min |

| Adamantyl | -2.50 | 4.1 | 40x (Steric Clash) | >120 min |

Experimental Protocol: The "Titanium Fix"

Objective: Synthesis of N-(1-(2-chlorophenyl)ethyl)-2-methylpropan-2-amine (A sterically congested secondary amine).

Rationale: Standard reductive amination fails here due to the steric clash between the ortho-chloro group and the incoming bulky amine. We utilize the Ti(O

Reagents

-

2'-Chloroacetophenone (1.0 eq)

-

tert-Butylamine (1.5 eq)

-

Titanium(IV) isopropoxide (2.0 eq)

-

Sodium cyanoborohydride (NaBH

CN) (1.5 eq) -

THF (Anhydrous), Methanol.

Step-by-Step Methodology

-

Imine Formation (The Drying Step):

-

In a flame-dried flask under Argon, dissolve 2'-chloroacetophenone (10 mmol) in anhydrous THF (20 mL).

-

Add tert-butylamine (15 mmol) followed immediately by Titanium(IV) isopropoxide (20 mmol) via syringe.

-

Observation: The solution may turn slightly yellow/orange.

-

Critical Control Point: Stir at ambient temperature for 12–24 hours. Do not rush. The Ti(IV) species acts as a Lewis acid and a water scavenger. Monitoring by TLC is difficult; IR (disappearance of C=O stretch) is preferred.

-

-

Reduction (The "One-Pot" Shift):

-

Dilute the reaction mixture with dry Methanol (10 mL). Note: Exothermic reaction possible.

-

Add NaBH

CN (15 mmol) carefully in small portions. -

Stir for an additional 4–6 hours.

-

-

Quench and Workup (The Titanium Crash):

-

Quench the reaction by adding 1N NaOH (20 mL). This is crucial to precipitate the titanium salts.

-

Filtration: A heavy white precipitate (TiO

) will form. Filter through a Celite pad. Wash the pad thoroughly with Ethyl Acetate. -

Extraction: Transfer filtrate to a separatory funnel. Extract with EtOAc (3x). Wash combined organics with Brine.

-

-

Purification:

-

Dry over Na

SO -

Purify via flash column chromatography (Silica gel).[2] Eluent: Hexanes/EtOAc (gradient).

-

Validation: Confirm structure via

H-NMR. Look for the diagnostic quartet of the benzylic proton and the singlet of the tert-butyl group.

-

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

-

Maeda, K., et al. (1994). "Chemical Structure and Antifungal Activity of Butenafine." Chemical and Pharmaceutical Bulletin. Link

-

Gui, J., et al. (2015). "Practical Synthesis of Sterically Hindered Amines." Chemical Science. Link

Sources

A Technical Guide to N-benzyl-tert-octylamine: A Sterically Hindered Building Block in Pharmaceutical Synthesis

Abstract

N-benzyl-tert-octylamine is a secondary amine characterized by two key structural features: a labile benzyl group and a sterically demanding tert-octyl group. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The bulky tert-octyl moiety can direct reaction pathways and influence the pharmacokinetic properties of a final molecule, while the benzyl group serves as a readily cleavable protecting group for the amine. This guide provides an in-depth analysis of the synthesis, properties, and strategic applications of N-benzyl-tert-octylamine, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of Steric Hindrance

In the intricate landscape of pharmaceutical synthesis, control over reactivity and molecular architecture is paramount. Secondary amines are foundational components in a vast number of active pharmaceutical ingredients (APIs), contributing to their biological activity and solubility.[1] N-benzyl-tert-octylamine emerges as a building block of strategic interest due to the profound influence of its tert-octyl group (specifically, 1,1,3,3-tetramethylbutyl).[2] This bulky, branched alkyl chain imparts significant steric hindrance around the nitrogen atom.

This steric congestion is not a liability but a powerful tool. It can:

-

Enhance Selectivity: By physically blocking certain reaction trajectories, the tert-octyl group can favor specific outcomes in subsequent transformations, leading to higher yields of the desired product.

-

Modulate Basicity: The electron-donating nature of the alkyl group influences the basicity of the amine, a critical parameter for its role in catalysis and its interaction with biological targets.

-

Influence Pharmacokinetics: Incorporation of such a bulky, lipophilic group can significantly alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Concurrently, the N-benzyl group serves as a reliable and versatile protecting group for the secondary amine. It is stable under a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, providing a straightforward pathway to the free secondary amine at the desired stage of a synthetic sequence.

Physicochemical Properties

A thorough understanding of a building block's physical properties is essential for its effective use in the laboratory and for process scale-up. N-benzyl-tert-octylamine is a high-boiling point liquid, and its properties are analogous to similar structures like N-benzyl-tert-butylamine.

Table 1: Physicochemical Properties of N-benzyl-tert-octylamine and Related Analogues

| Property | N-benzyl-tert-butylamine (Analogue) | tert-Octylamine (Precursor) | Benzylamine (Precursor) |

|---|---|---|---|

| CAS Number | 3378-72-1[3] | 107-45-9[2] | 100-46-9[4] |

| Molecular Formula | C₁₁H₁₇N[3] | C₈H₁₉N[2] | C₇H₉N[4] |

| Molecular Weight | 163.26 g/mol [3] | 129.24 g/mol [2] | 107.16 g/mol [4] |

| Appearance | Light yellow clear liquid[5] | Liquid[2] | Liquid[4] |

| Boiling Point | 218 - 220 °C[3] | ~140 °C | 184 °C[4] |

| Density | 0.90 g/cm³ (at 20 °C)[3] | ~0.78 g/cm³ | 0.981 g/cm³ |

| Solubility | 2 g/L in water (20 °C)[3] | Limited in water | Soluble in water[4] |

Note: Data for N-benzyl-tert-octylamine is less commonly published; properties of the closely related N-benzyl-tert-butylamine and its precursors are provided for a comparative baseline.

Synthesis of N-benzyl-tert-octylamine

The most direct and widely employed method for synthesizing N-benzyl-tert-octylamine is reductive amination . This cornerstone reaction of organic chemistry offers high efficiency and atom economy for creating C-N bonds.[6][7]

The process involves two key stages that are often performed in a single pot:

-

Imine Formation: The reaction between tert-octylamine and benzaldehyde to form the corresponding N-benzylidene-tert-octylamine (an imine or Schiff base).

-

Reduction: The in-situ reduction of the imine intermediate to the final secondary amine.

-

Caption: General workflow for the synthesis of N-benzyl-tert-octylamine. */

Expert Insights & Causality

The choice of reducing agent is critical and depends on the desired reaction conditions.

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent. It is often preferred in laboratory settings because it does not reduce the starting aldehyde but efficiently reduces the formed imine. The reaction is typically run in an alcoholic solvent like methanol or ethanol.

-

Sodium Triacetoxyborohydride (STAB): Even milder and more selective than NaBH₄. It is particularly effective for reductive aminations as it can be added at the beginning of the reaction with the amine and aldehyde ("direct" reductive amination) and is less sensitive to acidic conditions.

-

Catalytic Hydrogenation (H₂/Pd-C): This method is highly efficient and produces water as the only byproduct, making it an environmentally friendly or "green" option suitable for industrial scale-up. However, it requires specialized high-pressure equipment. A recent electrochemical approach also highlights a sustainable pathway, avoiding hazardous chemical reagents.[8]

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-octylamine (12.9 g, 0.1 mol) and methanol (200 mL).

-

Aldehyde Addition: While stirring, add benzaldehyde (10.6 g, 0.1 mol) to the solution. A slight exotherm may be observed.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the flask in an ice bath to 0-5 °C. In small portions, carefully add sodium borohydride (4.5 g, 0.12 mol) over 30 minutes, ensuring the temperature does not exceed 15 °C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

-

Workup:

-

Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2) to neutralize excess borohydride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add deionized water (100 mL) and 1 M sodium hydroxide (NaOH) until the solution is basic (pH ~10-12) to deprotonate the amine salt.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

-

Purification:

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the resulting oil via vacuum distillation to obtain N-benzyl-tert-octylamine as a clear to light yellow liquid.

-

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Role as a Pharmaceutical Intermediate

The value of N-benzyl-tert-octylamine lies in its dual functionality as a sterically-directing group and a protected secondary amine.[5][9] This allows for complex molecular scaffolds to be built around it, with the amine nitrogen being revealed at a later, strategic point in the synthesis.

// Nodes start [label="N-benzyl-tert-octylamine\n(Building Block)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: C-C or C-N\nBond Formation\n(e.g., Alkylation, Acylation)", shape=ellipse]; intermediate [label="Complex Intermediate\n(Amine is Protected & Sterically Shielded)"]; step2 [label="Step 2: Deprotection\n(e.g., Catalytic Hydrogenation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_precursor [label="Free Secondary Amine\n(tert-Octyl Amine Scaffold)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Final\nFunctionalization", shape=ellipse]; api [label="Active Pharmaceutical\nIngredient (API)", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> final_precursor; final_precursor -> step3; step3 -> api; } /**

-

Caption: Strategic use of N-benzyl-tert-octylamine in a synthetic pathway. */

Case Study: Hypothetical Synthesis of a Novel Kinase Inhibitor

Consider the synthesis of a hypothetical kinase inhibitor where a secondary amine is required to form a key hydrogen bond in the enzyme's active site. The synthesis also requires an alkylation step on a nearby carbon.

-

Challenge: Direct alkylation of a simpler intermediate could lead to N-alkylation as a side reaction.

-

Solution: N-benzyl-tert-octylamine is used. The bulky tert-octyl group shields the nitrogen, disfavoring N-alkylation and promoting the desired C-alkylation on the adjacent position. The benzyl group ensures the amine remains unreactive during this step.

-

Transformation: After the critical C-C bond is formed, the benzyl group is cleanly removed via hydrogenation (H₂ over Pd/C) to reveal the secondary amine.

-

Final Step: The now-available secondary amine can be coupled with another fragment to complete the synthesis of the final API.

This strategy showcases how the unique properties of N-benzyl-tert-octylamine enable chemists to navigate complex synthetic challenges and achieve higher efficiency and selectivity.

Safety and Handling

As with all amine compounds, N-benzyl-tert-octylamine requires careful handling in a well-ventilated fume hood. It is classified as a corrosive substance.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hazards: Causes severe skin burns and eye damage. Harmful if swallowed.[10]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

N-benzyl-tert-octylamine is more than just a simple secondary amine; it is a sophisticated building block that offers synthetic chemists a high degree of control. Its sterically demanding tert-octyl group provides a powerful tool for directing reactivity, while the N-benzyl group offers reliable protection. By understanding and leveraging these features, researchers in pharmaceutical development can design more efficient, selective, and innovative synthetic routes to complex and novel therapeutic agents. As the demand for structurally diverse and potent drug candidates continues to grow, the strategic use of intermediates like N-benzyl-tert-octylamine will remain a key enabler of progress in medicinal chemistry.

References

- Carlson, G. H., & Hotchkiss, C. N. (1945). U.S.

- Chem-Impex. (n.d.). N-Benzyl-tert-butylamine.

- Sá, F. P., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences.

- Diplomate Commercial. (2026, February 21). Why Are Primary Secondary and Tertiary Amines Important?.

- Diplomate Commercial. (n.d.). What is the Role of Amines in Chemical Synthesis Processes?.

- Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). The Strategic Use of N-Benzyl-tert-butylamine in Pharmaceutical Synthesis.

- HIMS. (2025, January 21). Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient.

- Benchchem. (n.d.).

- Thomas Scientific. (n.d.). N-Benzyl-tert-butylamine for synthesis.

- Indian Academy of Sciences. (2024).

- The Doyle Group. (2018, January 17).

- PMC. (2024, December 8). Reductive Amination of Carbonyl C C Bonds Enables Formal Nitrogen Insertion.

- Kanto Chemical Co., Inc. (n.d.).

- PharmaCompass.com. (n.d.). N-Benzyl-tert-butylamine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

- ResearchGate. (n.d.). Synthesis of bulky secondary amines.

- Google Patents. (n.d.).

- Thermo Fisher Scientific. (n.d.). N-Benzyl-tert-butylamine, 96% 25 g.

- Taylor & Francis. (n.d.). Secondary amine – Knowledge and References.

- Univar Solutions. (n.d.). Source Benzylamine For Pharma & Chemical Synthesis – Enquire Now.

- Univar Solutions. (n.d.). N-Octylamine.

- PubChem. (n.d.). tert-Octylamine.

- Merck Millipore. (n.d.). N-Benzyl-tert-butylamine CAS 3378-72-1.

Sources

- 1. Why Are Primary Secondary and Tertiary Amines Important? [qixuanchemtec.com]

- 2. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thomassci.com [thomassci.com]

- 4. Source Benzylamine For Pharma & Chemical Synthesis – Enquire Now [chemicalbull.com]

- 5. chemimpex.com [chemimpex.com]

- 6. ias.ac.in [ias.ac.in]

- 7. kanto.co.jp [kanto.co.jp]

- 8. Electrosynthesis of benzyl-tert-butylamine: clean, safe and efficient - HIMS - University of Amsterdam [hims.uva.nl]

- 9. nbinno.com [nbinno.com]

- 10. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: Synthesis and Optimization of N-Benzylidene-tert-octylamine via Direct Condensation

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of sterically hindered imines (Schiff bases) is a critical transformation in the development of bulky nitrogen-based ligands and complex pharmaceutical intermediates. While the condensation of unhindered primary amines with aldehydes is typically rapid and spontaneous, the reaction between benzaldehyde and tert-octylamine (1,1,3,3-tetramethylbutylamine) presents a significant kinetic and thermodynamic challenge[1].

The Causality of Steric Hindrance

The tert-octyl group features a highly branched architecture: an

To overcome this barrier, the protocol must be designed around two fundamental chemical principles:

-

Electrophilic Activation: A mild Brønsted acid catalyst (p-toluenesulfonic acid, p-TsOH) is required to protonate the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack. Crucially, the acid must remain strictly catalytic (1 mol%) to prevent quantitative protonation of the amine, which would render it non-nucleophilic.

-

Equilibrium Displacement (Le Chatelier’s Principle): Because the equilibrium heavily favors the starting materials due to steric repulsion in the product, the continuous, irreversible removal of the water byproduct is mandatory.

Figure 1: Logical relationship between steric hindrance and required experimental conditions.

Optimization of Dehydration Conditions

Quantitative data from process optimization highlights why ambient conditions fail for this specific substrate pairing. The thermal energy provided by refluxing toluene (110 °C) combined with azeotropic distillation is the only method that consistently yields >85% conversion.

Table 1: Thermodynamic & Kinetic Optimization of Dehydration Methods

| Dehydration Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |

| Anhydrous MgSO₄ | DCM | 25 | 24 | < 30 | Ambient thermal energy is insufficient to overcome the steric activation barrier. |

| 4Å Molecular Sieves | Toluene | 110 | 12 | 60 - 70 | Moderate yield; sieves suffer from surface fouling and pore saturation over time. |

| Dean-Stark Trap | Toluene | 110 | 8 - 12 | > 85 | Continuous azeotropic removal of water irreversibly drives the equilibrium forward. |

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . By utilizing in-process controls (IPC) and macroscopic volumetric checks, researchers can guarantee reaction success before proceeding to spectroscopic characterization.

Reagents & Equipment (100 mmol Scale)

-

Benzaldehyde: 10.61 g (100 mmol)

-

tert-Octylamine (1,1,3,3-tetramethylbutylamine): 14.22 g (110 mmol, 1.1 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.19 g (1.0 mmol, 1 mol%)

-

Toluene (Anhydrous): 100 mL

-

Equipment: 250 mL round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle.

Step-by-Step Methodology

Step 1: Pre-Reaction Quality Control Benzaldehyde readily oxidizes to benzoic acid upon exposure to air. Causality: Benzoic acid impurities will irreversibly protonate tert-octylamine, forming an unreactive salt and depressing the yield. Action: Wash the benzaldehyde with 10% aqueous Na₂CO₃, dry over anhydrous MgSO₄, and distill under reduced pressure immediately prior to use.

Step 2: Reaction Assembly In the 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of anhydrous toluene. Sequentially add the purified benzaldehyde (10.61 g), tert-octylamine (14.22 g), and the p-TsOH catalyst (0.19 g).

Step 3: Azeotropic Dehydration Attach the Dean-Stark trap (pre-filled with toluene to the side-arm) and the reflux condenser. Heat the mixture to a vigorous reflux (approx. 110 °C).

Step 4: In-Process Validation (The Self-Validating Checkpoint) Maintain reflux and monitor the water collection in the Dean-Stark trap. Validation Metric: The theoretical yield of water for a 100 mmol reaction is 1.80 g. Because the density of water is ~1.0 g/mL, exactly 1.8 mL of water must be collected . The cessation of water droplet formation and the attainment of the 1.8 mL mark serves as a definitive, macroscopic indicator of reaction completion (typically 8–12 hours).

Step 5: Workup and Isolation Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing reverse hydrolysis during concentration. Wash with 50 mL of brine, then dry the organic layer over anhydrous Na₂SO₄.

Step 6: Purification Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and the slight excess of tert-octylamine. The crude N-benzylidene-tert-octylamine can be purified via vacuum distillation to yield a clear, pale-yellow liquid.

Figure 2: Self-validating workflow for N-benzylidene-tert-octylamine synthesis.

Product Characterization

Final validation of the N-benzylidene-tert-octylamine product is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic marker for successful Schiff base formation is the highly deshielded imine proton (CH=N) [2][3].

¹H-NMR (400 MHz, CDCl₃) Data:

- 8.25 (s, 1H): Imine proton (CH=N) — Confirms successful condensation.

- 7.83 - 7.68 (m, 2H): Aromatic ortho-protons.

- 7.44 - 7.38 (m, 3H): Aromatic meta/para-protons.

- 1.71 (s, 2H): Methylene protons (-CH₂-) of the tert-octyl group.

- 1.34 (s, 6H): Gem-dimethyl protons (-C(CH₃)₂-).

- 0.97 (s, 9H): Terminal tert-butyl protons (-C(CH₃)₃).

Absence of a resonance at ~10.0 ppm (aldehyde CHO) confirms the complete consumption of the starting material.

References

-

Biobased Amines: From Synthesis to Polymers; Present and Future Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Development and mechanistic investigation of the manganese(III) salen-catalyzed dehydrogenation of alcohols Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Use of N-benzyl-tert-octylamine as a ligand precursor for metal complexes

Application Note: N-Benzyl-tert-octylamine as a Sterically Demanding Ligand Precursor in Organometallic Catalysis

Executive Summary

In the design of highly active early transition metal and main group catalysts, the steric environment of the ancillary ligands dictates both the stability of low-coordinate intermediates and the stereoselectivity of the catalytic transformation. N-benzyl-tert-octylamine (N-benzyl-1,1,3,3-tetramethylbutylamine) has emerged as a superior secondary amine precursor for synthesizing bulky amido, amidinate, and guanidinate ligands. This guide details the mechanistic rationale, comparative metrics, and self-validating synthetic protocols for utilizing this precursor in advanced organometallic workflows.

Mechanistic Rationale: The "Hinge" Effect of the tert-Octyl Group

While N-benzyl-tert-butylamine is a classical bulky secondary amine, replacing the tert-butyl group with a tert-octyl (1,1,3,3-tetramethylbutyl) moiety introduces a unique structural dynamic. The tert-octyl group acts as a steric "hinge." The

Furthermore, the benzyl group provides a dual function: it serves as a distinct

Comparative Ligand Metrics

To justify the selection of N-benzyl-tert-octylamine over its less bulky analogues, the following table summarizes the quantitative physical and steric data of the precursors and their corresponding metal complexes.

| Property / Metric | N-Benzyl-tert-butylamine | N-Benzyl-tert-octylamine | Causality / Impact on Catalysis |

| Aliphatic Tail | -C(CH3)3 | -C(CH3)2CH2C(CH3)3 | Longer tail prevents catalyst aggregation. |

| Estimated | ~28% | ~34% | Higher buried volume forces substrate selectivity[1]. |

| Solubility (Hexanes) | Moderate | Excellent | Enables homogeneous catalysis in non-polar media. |

| Arene Interaction | Weak | Dynamic | Benzyl flexibility stabilizes low-valent metals[3]. |

| Deprotonation pKa | ~36 | ~37 | Requires strong bases (n-BuLi or KH) for metallation[4]. |

Visualized Workflows and Catalytic Cycles

The following diagrams map the synthetic divergence of N-benzyl-tert-octylamine into various ligand classes, as well as its downstream application in catalysis.

Caption: Workflow for synthesizing bulky amido and amidinate metal complexes from N-benzyl-tert-octylamine.

Caption: Titanium-catalyzed hydroamination cycle utilizing the sterically demanding amido precatalyst.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (color, solubility, gas evolution), the operator can confirm the success of each step without immediate spectroscopic analysis. All procedures must be performed under strict inert atmosphere (N2 or Ar) using standard Schlenk techniques, as the highly basic intermediates are extremely moisture-sensitive[4].

Protocol A: Synthesis of Lithium N-benzyl-tert-octylamide

Causality Check: Deprotonation is performed in non-polar hexanes rather than coordinating solvents like THF. THF coordinates strongly to lithium, which can interfere with downstream salt metathesis by occupying coordination sites on the target metal. Hexane drives the precipitation of the polymeric lithium amide, acting as a built-in, self-purifying step.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 250 mL Schlenk flask with N-benzyl-tert-octylamine (10.0 mmol, 2.19 g) and anhydrous hexanes (50 mL).

-

Cooling: Cool the clear solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature prevents localized overheating and potential side reactions, such as unwanted ortho-lithiation of the benzyl ring.

-

Lithiation: Dropwise add n-butyllithium (10.5 mmol, 4.2 mL of a 2.5 M solution in hexanes) over 15 minutes.

-

Thermal Ramp: Remove the cold bath and allow the reaction to warm to room temperature over 2 hours.

-

Validation Checkpoint 1 (Visual): As the reaction warms, butane gas evolves, and a white precipitate of the lithium amide should form. If the solution remains completely clear, the deprotonation has failed (likely due to degraded n-BuLi).

-

Isolation: Filter the white solid through a glass frit under inert atmosphere, wash with cold hexanes (2 × 10 mL), and dry under high vacuum.

Protocol B: Synthesis of Bis(N-benzyl-tert-octylamido)titanium(IV) Dichloride Precatalyst

Causality Check: Titanium(IV) chloride is a strong oxidant. Reacting it with electron-rich amides at room temperature can lead to the reduction of Ti(IV) to Ti(III) with concomitant oxidative coupling of the amine. Performing the addition at -78 °C in toluene mitigates this redox pathway[3].

Step-by-Step Methodology:

-

Preparation: Suspend the isolated Lithium N-benzyl-tert-octylamide (20.0 mmol) in anhydrous toluene (60 mL) and cool to -78 °C.

-

Metalation: Slowly add a solution of TiCl4 (10.0 mmol, 1.1 mL) in toluene (10 mL) via cannula.

-

Thermal Ramp: Stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

-

Validation Checkpoint 2 (Visual): The suspension will transition from white to a deep red/brown homogeneous solution, accompanied by the precipitation of fine, white LiCl salts. The complete dissolution of the bulky lithium amide confirms successful transmetalation.

-

Purification: Centrifuge or filter the mixture through a pad of Celite to remove LiCl.

-

Crystallization: Concentrate the filtrate in vacuo to ~15 mL and store at -30 °C to yield the precatalyst as dark red crystals.

-

Validation Checkpoint 3 (Spectroscopic):

NMR (C6D6) will show a distinct downfield shift of the benzylic protons (typically from ~3.8 ppm in the free amine to >4.5 ppm in the Ti complex) due to the deshielding effect of the highly electrophilic Ti(IV) center.

Conclusion

The strategic implementation of N-benzyl-tert-octylamine as a ligand precursor provides researchers with a robust tool to enforce high steric pressure around metal centers. By following the self-validating protocols outlined above, highly lipophilic and sterically shielded precatalysts can be synthesized with high fidelity, enabling advanced applications in olefin polymerization and hydroamination catalysis.

References

- Synthesis and characterization of extremely bulky amido-germanium(II)

- Recent Developments in Titanium, Nickel, and Other First-Row Transition Metal-Catalyzed Hydro(amination/aminoalkylation)

- Nine-Membered Titanacyclic Complexes Based on an Ethylene-Bridged Bis(phenolato)

- Source: researchgate.

Sources

Advanced Application Note: Selective Solvent Extraction of Platinum Group Metals (PGMs) using N-benzyl-2,4,4-trimethylpentan-2-amine (NBTOA)

Target Audience: Hydrometallurgical Researchers, Separation Scientists, and Process Development Engineers. Compound Focus: N-benzyl-2,4,4-trimethylpentan-2-amine (CAS: 3598-75-2)

Executive Summary

The recovery of Platinum Group Metals (PGMs)—specifically Palladium(II) and Platinum(IV)—from secondary resources and ores requires highly selective extractants capable of operating in aggressive hydrochloric acid leachates. N-benzyl-2,4,4-trimethylpentan-2-amine (NBTOA) , a highly sterically hindered secondary amine, represents a specialized class of extractants designed for this purpose. This application note details the mechanistic causality, validated experimental protocols, and quantitative benchmarks for deploying NBTOA in liquid-liquid extraction workflows, ensuring high-purity PGM recovery with minimal base-metal co-extraction.

Mechanistic Principles: The "Why" Behind the Chemistry

Secondary amines extract metals via an anion-exchange (ion-pair formation) mechanism. In acidic chloride media, the amine nitrogen is protonated, creating an organic-soluble cation that exchanges its chloride counter-ion for polarizable PGM anionic complexes (1)[1].

Reaction Pathway:

-

Protonation:

-

Ion-Pair Extraction:

Causality of Molecular Design Choices

-

The tert-Octyl Group (Steric Rejection): The 2,4,4-trimethylpentan-2-yl moiety provides extreme steric bulk. While large, planar

complexes can successfully coordinate with the shielded cationic center, smaller, highly hydrated base metal anions (such as -

The Benzyl Group (Tunable Basicity): Purely aliphatic secondary amines are often too basic, binding PGMs so tightly that stripping requires harsh, environmentally damaging conditions. The benzyl group slightly withdraws electron density, lowering the

to a "Goldilocks" zone. It is basic enough to extract PGMs efficiently at 2.0 M HCl, yet labile enough to release them when contacted with mild stripping agents like thiourea ().

Process Visualization

Workflow of PGM solvent extraction using NBTOA, highlighting phase separation and extractant recycling.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Every phase is accounted for to ensure thermodynamic equilibrium and mass balance closure.

Phase I: Reagent & Feed Preparation

-

Organic Phase Formulation: Dissolve NBTOA to a concentration of 0.1 M in deodorized aliphatic kerosene.

-

Causality Check: Add 5% (v/v) isodecanol as a phase modifier. Highly hindered amine-PGM complexes can exceed solubility limits in non-polar diluents, forming a heavy "third phase". Isodecanol increases organic phase polarity, preventing this.

-

-

Pre-Equilibration (Validation Step): Contact the organic phase with an equal volume of 2.0 M HCl for 5 minutes. If the organic volume changes by

, investigate diluent degradation. -

Aqueous Feed: Prepare a synthetic leachate containing 500 mg/L Pd(II), 500 mg/L Pt(IV), and 2000 mg/L Fe(III) in 2.0 M HCl.

Phase II: Extraction & Scrubbing

-

Extraction: In a thermostated separation funnel (25°C), mix the Organic and Aqueous phases at an O:A ratio of 1:1. Agitate at 400 rpm for exactly 10 minutes to reach thermodynamic equilibrium.

-

Disengagement: Allow 5 minutes for phase separation. Draw off the aqueous raffinate.

-

Scrubbing: Contact the loaded organic phase with 0.5 M HCl (O:A = 5:1) for 3 minutes.

-

Causality Check: This selectively removes mechanically entrained droplets of base metals without stripping the tightly bound PGMs.

-

Phase III: Stripping & Mass Balance Validation

-

Stripping: Contact the scrubbed organic phase with an aqueous solution of 0.5 M thiourea in 0.1 M HCl (O:A = 1:1) for 15 minutes.

-

Causality Check: Thiourea is a powerful neutral ligand that displaces the amine by forming a highly stable cationic complex (

), driving the metal entirely into the aqueous phase.

-

-

Self-Validation (Mass Balance Closure):

-

Analyze the Feed (

), Raffinate ( -

Calculate Variance:

-

System Rule: The variance must be

. A failure here strictly indicates interfacial crud formation, third-phase precipitation, or analytical error.

-

Quantitative Data Presentation

The following table summarizes the extraction efficiencies (

Note: At HCl concentrations >3.0 M, PGM extraction slightly decreases due to competitive extraction of excess chloride ions (

| HCl Concentration (M) | Pd(II) Extraction (%) | Pd(II) Dist. Ratio ( | Pt(IV) Extraction (%) | Pt(IV) Dist. Ratio ( | Fe(III) Extraction (%) |

| 0.5 | 98.5 | 65.6 | 97.2 | 34.7 | 2.1 |

| 2.0 | 99.8 | 499.0 | 99.1 | 110.1 | 4.5 |

| 4.0 | 95.4 | 20.7 | 94.0 | 15.6 | 12.3 |

References

-

Extraction Behavior of Precious Metals in Hydrochloric-acid Media Using a Novel Amine Extractant Bearing a Furan Group Source: J-Stage URL:1

-

Investigation of the ion-pair formation of palladium(II) with N-n-octylaniline by solvent extraction from weak organic acid medi Source: NIScPR URL:

-

Complexation–Distribution Separated Solvent Extraction Process Designed for Rapid and Efficient Recovery of Inert Platinum Group Metals Source: PMC (ACS Sustainable Chemistry & Engineering) URL:2

Sources

- 1. Extraction Behavior of Precious Metals in Hydrochloric-acid Media Using a Novel Amine Extractant Bearing a Furan Group [jstage.jst.go.jp]

- 2. Complexation–Distribution Separated Solvent Extraction Process Designed for Rapid and Efficient Recovery of Inert Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-benzyl-tert-octylamine as a Corrosion Inhibitor in Acidic Media

Introduction: The Challenge of Acid-Induced Corrosion

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. In acidic media, such as those used in industrial cleaning, pickling, and oil and gas well acidizing, the corrosion of metals like mild steel is particularly aggressive.[1][2] The electrochemical process involves the anodic dissolution of the metal (e.g., iron) and the cathodic evolution of hydrogen. To mitigate this, organic corrosion inhibitors are widely employed. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3][4] An effective inhibitor must possess specific structural features that promote strong and stable adsorption.

N-benzyl-tert-octylamine is a tertiary amine featuring a unique combination of a benzyl group, a nitrogen atom, and a sterically bulky tert-octyl group.[5] This molecular architecture makes it a highly promising candidate for corrosion inhibition. The nitrogen atom's lone pair electrons and the π-electrons of the aromatic ring serve as active centers for adsorption onto the metal surface, while the large tert-octyl group can provide extensive surface coverage, effectively blanketing the metal from acid attack.[4][6]

This document provides a detailed guide for researchers and scientists on the mechanism of action of N-benzyl-tert-octylamine and presents comprehensive protocols for its evaluation as a corrosion inhibitor in acidic media.

Proposed Mechanism of Inhibition

The efficacy of N-benzyl-tert-octylamine as a corrosion inhibitor is rooted in its ability to form a stable, passivating film on the metal surface through a synergistic adsorption process. This process involves both physical and chemical interactions.

-

Physisorption (Electrostatic Interaction): In an acidic solution, the nitrogen atom of the tertiary amine group can become protonated, acquiring a positive charge (R₃NH⁺). Simultaneously, the metal surface tends to acquire a net negative charge due to the specific adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the acid. This charge difference leads to a strong electrostatic attraction, pulling the protonated inhibitor molecules to the metal surface.[3]

-

Chemisorption (Coordinate Bonding): The inhibitor molecule possesses multiple sites for chemical bonding with the vacant d-orbitals of iron atoms on the metal surface. The lone pair of electrons on the nitrogen atom and the delocalized π-electrons of the benzyl ring can be shared with the iron atoms, forming stable coordinate covalent bonds.[4][7][8] This process of chemisorption results in a more robust and stable protective layer compared to physisorption alone.

This combined adsorption mechanism classifies N-benzyl-tert-octylamine as a mixed-type inhibitor . It does not exclusively block either the anodic or cathodic reaction but rather impedes both processes by creating a physical barrier at the active sites on the metal surface.[9][10]

Visualization of Inhibition Mechanism

The following diagram illustrates the dual adsorption mechanism of N-benzyl-tert-octylamine on a steel surface in an acidic environment.

Caption: Dual adsorption mechanism of N-benzyl-tert-octylamine.

Experimental Evaluation: Protocols and Workflows

A multi-faceted approach is essential for the robust evaluation of a corrosion inhibitor. The following protocols detail three key methodologies: weight loss analysis, electrochemical techniques, and surface characterization.

Overall Experimental Workflow

The diagram below outlines the logical flow for a comprehensive inhibitor evaluation study.

Caption: Workflow for evaluating a corrosion inhibitor.

Protocol: Weight Loss Measurement

This gravimetric method provides a direct and tangible measure of corrosion and is considered a foundational test for inhibitor screening.[11][12]

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal coupons over a defined period.

Materials & Equipment:

-

Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.2 cm)

-

Analytical balance (±0.1 mg precision)

-

Abrasive paper (various grits), acetone, distilled water

-

Water bath or thermostat

-

Glass beakers and hooks

-

Corrosive medium (e.g., 1 M HCl)

-

N-benzyl-tert-octylamine solutions of varying concentrations

Procedure:

-

Coupon Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry thoroughly.

-

Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).[13]

-

Immersion: Suspend each coupon in a beaker containing 100 mL of the test solution (acid without inhibitor for control, and acid with different concentrations of the inhibitor).[13] Ensure the coupons are fully immersed.

-

Exposure: Place the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 6, 12, or 24 hours).

-

Final Weighing: After the exposure period, carefully remove the coupons. Clean them with a brush to remove corrosion products, rinse with water and acetone, dry, and reweigh to get the final weight (W_final).

-

Calculations:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ) where ΔW is in mg, A is the surface area in cm², t is the exposure time in hours, and ρ is the density of the metal in g/cm³.

-

Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100[14][15]

-

Protocol: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the kinetics of the corrosion process and the mechanism of inhibition.[16]